molecular formula C20H20FN3O5S B2887395 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 920212-96-0

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2887395
CAS RN: 920212-96-0
M. Wt: 433.45
InChI Key: JGKJHNSZCJZUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O5S and its molecular weight is 433.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities. Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. The pyridazine moiety, which is present in this compound, has been employed in the design of structures in medicinal chemistry to combat fibrosis . Research indicates that certain derivatives can inhibit the expression of collagen and hydroxyproline in cell culture, suggesting a promising avenue for the development of novel anti-fibrotic drugs .

Antimicrobial Properties

Pyridazine derivatives, including those similar to our compound of interest, are known to exhibit antimicrobial activities. These compounds can be designed to target a variety of microbial pathogens, potentially leading to the development of new antibiotics that can help address the growing concern of antibiotic resistance .

Anticancer Potential

The structural features of pyridazine derivatives have been explored for their anticancer properties. The ability to interfere with cancer cell proliferation and survival makes these compounds valuable in the search for new cancer therapies. The specific interactions with cellular targets can lead to the inhibition of tumor growth and metastasis .

Cardiovascular Applications

Compounds with a pyridazine core have been investigated for their cardiovascular effects, particularly as phosphodiesterase (PDE) inhibitors. These inhibitors can have therapeutic benefits in treating heart failure by improving cardiac contractility and vasodilation .

Anti-Inflammatory and Analgesic Effects

The compound’s derivatives have shown potential as anti-inflammatory and analgesic agents. By modulating the body’s inflammatory response and pain perception, these compounds could be developed into medications that provide relief from chronic inflammatory conditions and pain .

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-27-18-9-7-16(13-19(18)28-2)30(25,26)22-11-12-29-20-10-8-17(23-24-20)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJHNSZCJZUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide

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